2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide
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Description
2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Research into similar chemical structures has shown potential in the development of new anticancer agents. For instance, derivatives of pyrimidine compounds have been synthesized and tested for their cytotoxic activity against a range of cancer cell lines, demonstrating appreciable cancer cell growth inhibition in certain cases (Al-Sanea et al., 2020). Furthermore, classical and nonclassical antifolate derivatives have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR), showing excellent inhibitory activity and significant antitumor properties (Gangjee et al., 2007).
Antimicrobial Applications
The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings starting from specific pyridines has been explored for antimicrobial applications. These compounds have demonstrated good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Antioxidant Applications
Novel coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, displaying significant antioxidant activity as determined by various in vitro assays. These findings suggest potential applications in combating oxidative stress-related diseases (Chkirate et al., 2019).
Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-3-28-23(30)22-21(19(14-26-22)17-9-5-4-6-10-17)27-24(28)32-15-20(29)25-13-16-8-7-11-18(12-16)31-2/h4-12,14,26H,3,13,15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBSBSAHHBTPNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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